molecular formula C8H7ClN2 B567460 6-Chloro-1-methyl-1H-indazole CAS No. 1210781-03-5

6-Chloro-1-methyl-1H-indazole

Cat. No. B567460
CAS RN: 1210781-03-5
M. Wt: 166.608
InChI Key: WQLWZVZUGZGPRG-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-indazole is a heterocyclic aromatic organic compound . It has a molecular formula of C8H7ClN2 and an average mass of 166.608 Da .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 6-Chloro-1-methyl-1H-indazole, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Other methods involve 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1-methyl-1H-indazole consists of a benzene ring fused with a pyrazole ring. The benzene ring is substituted with a chlorine atom at the 6th position and a methyl group is attached to the nitrogen atom in the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-1-methyl-1H-indazole are primarily based on the strategies used for its synthesis. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

6-Chloro-1-methyl-1H-indazole has a molecular formula of C8H7ClN2 and an average mass of 166.608 Da . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

  • Antibacterial, Antifungal, and Anti-inflammatory Activities : A study by Samadhiya et al. (2012) synthesized derivatives of 6-nitro-1H-indazole and found them effective in vitro against selected microorganisms. They also showed anti-inflammatory activity in vivo.

  • Antispermatogenic Agents : Research by Corsi and Palazzo (1976) focused on synthesizing halogenated 1-benzylindazole-3-carboxylic acids, which exhibited potent antispermatogenic activity.

  • Crystal Structure Analysis : A study by Kouakou et al. (2015) examined the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, providing insights into molecular interactions and stability.

  • Supramolecular Structure : Teichert et al. (2007) investigated the structures of NH-indazoles using X-ray crystallography and magnetic resonance spectroscopy, exploring how the replacement of a hydrogen atom with fluorine affects supramolecular structure. Findings from this study are detailed in Teichert et al. (2007).

  • Enthalpy of Formation Studies : Orozco-Guareño et al. (2019) reported on the enthalpy of formation for various indazoles, comparing experimental and theoretical values. Their work is detailed in Orozco-Guareño et al. (2019).

  • Anticancer Agents : Several studies have explored the antiproliferative and anticancer properties of indazole derivatives. Notable among them is research by Hoang et al. (2022) and Molinari et al. (2015), highlighting the synthesis and evaluation of indazole derivatives with potential for cancer treatment.

  • Inhibition of Lactoperoxidase : Köksal and Alım (2018) examined the inhibitory effects of indazoles on lactoperoxidase, an enzyme with significant implications in antimicrobial defense systems. Their findings are presented in Köksal and Alım (2018).

  • MAO-B Inhibitors : Tzvetkov et al. (2014) discovered indazole and indole-carboxamides as potent and selective inhibitors of monoamine oxidase B (MAO-B), which are detailed in Tzvetkov et al. (2014).

Safety And Hazards

While specific safety and hazard information for 6-Chloro-1-methyl-1H-indazole was not found, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing heterocyclic compounds, including 6-Chloro-1-methyl-1H-indazole, have a wide variety of medicinal applications. Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field could involve further exploration of the medicinal properties of indazole and its derivatives, and the development of more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

6-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLWZVZUGZGPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672059
Record name 6-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-methyl-1H-indazole

CAS RN

1210781-03-5
Record name 6-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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